(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
Description
(E)-Methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based acrylamido derivative featuring a cyano group, a 5-methylfuran substituent, and ester functionality. Its synthesis typically involves Knoevenagel condensation between methyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and 5-methylfuran-2-carbaldehyde, catalyzed by piperidine and acetic acid in toluene . The (E)-configuration of the acrylamido moiety is stabilized by conjugation with the cyano group and aromatic systems. This compound is of interest in medicinal chemistry due to the bioactivity of analogous acrylamido-thiophene derivatives, particularly in antioxidant and anti-inflammatory applications .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-9-5-6-13(23-9)7-12(8-18)15(20)19-16-14(17(21)22-4)10(2)11(3)24-16/h5-7H,1-4H3,(H,19,20)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMJSFWONHGXDL-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, synthesis, and mechanisms of action.
The compound is characterized by its complex molecular structure, which includes a thiophene ring and a cyano-acrylamido group. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃S |
| Molecular Weight | 301.35 g/mol |
| CAS Number | 328024-21-1 |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 390.1 ± 42.0 °C |
| Flash Point | 189.7 ± 27.9 °C |
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The starting materials include 5-methylfuran-2-carbaldehyde and malononitrile, which are reacted in the presence of a base to form an intermediate.
- Amidation Reaction : The intermediate is then reacted with an appropriate amine to yield the final product.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance:
- Compounds similar to this compound have shown inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM .
Anticancer Properties
In studies examining the anticancer potential of related compounds:
- Certain thiophene derivatives demonstrated cytotoxic effects against cancer cell lines such as B16F10 melanoma cells. The mechanism often involves the induction of apoptosis through specific molecular pathways .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Antimicrobial Mechanism : It may inhibit bacterial growth by disrupting cell wall synthesis or protein function.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.
Case Studies
Several studies have highlighted the efficacy of thiophene derivatives:
- A study on thiazolopyridine derivatives reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Another investigation into various thiophene-based compounds revealed promising results in inhibiting melanin production in melanoma cells, suggesting potential applications in skin cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Substituents significantly influence melting points. For example:
- Spectral Data :
- IR : All compounds show characteristic peaks for C≡N (~2210 cm⁻¹), ester C=O (~1660 cm⁻¹), and amide C=O (~1605 cm⁻¹) .
- ¹H NMR : The target compound’s furan substituent would display distinct signals for the methyl group (δ ~2.3 ppm) and furan protons (δ ~6.5–7.5 ppm), differing from phenyl-substituted analogues .
Crystallographic and Molecular Packing
- The precursor ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate crystallizes in a monoclinic system with hydrogen-bonded dimers, influencing reactivity and derivatization .
- Furan-containing derivatives likely exhibit distinct packing due to the furan ring’s planarity and weaker hydrogen-bonding capacity compared to phenolic -OH groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
